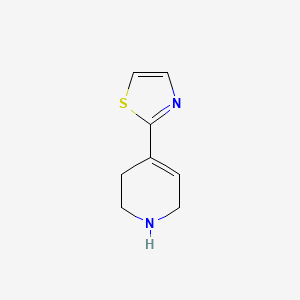4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine
CAS No.: 630119-07-2
Cat. No.: VC8417924
Molecular Formula: C8H10N2S
Molecular Weight: 166.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 630119-07-2 |
|---|---|
| Molecular Formula | C8H10N2S |
| Molecular Weight | 166.25 g/mol |
| IUPAC Name | 2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole |
| Standard InChI | InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1,5-6,9H,2-4H2 |
| Standard InChI Key | KHXBVICOCXKUMW-UHFFFAOYSA-N |
| SMILES | C1CNCC=C1C2=NC=CS2 |
| Canonical SMILES | C1CNCC=C1C2=NC=CS2 |
Introduction
Chemical Identity and Structural Features
4-(1,3-Thiazol-2-yl)-1,2,3,6-tetrahydropyridine belongs to the tetrahydropyridine class, characterized by a six-membered ring with one double bond and a thiazole substituent at the 4-position. The thiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, contributes to its electronic and steric properties, enhancing interactions with biological targets like metabotropic glutamate receptors (mGluRs) .
Physicochemical Properties
While experimental data for this specific compound are scarce, its properties can be extrapolated from related structures:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀N₂S |
| Molecular Weight | 166.24 g/mol |
| Solubility | Likely polar aprotic solvents |
| Boiling Point | Estimated >200°C (decomposes) |
| CAS Registry Number | Not publicly available |
The tetrahydropyridine core reduces ring aromaticity compared to pyridine, increasing flexibility for receptor binding . The thiazole’s electron-rich sulfur atom may facilitate hydrogen bonding or π-π interactions in biological systems .
Synthetic Methodologies
The synthesis of 4-(1,3-thiazol-2-yl)-1,2,3,6-tetrahydropyridine typically involves multi-step routes leveraging cyclization and cross-coupling reactions.
Cyclization of Precursor Amines
A common approach involves the cyclodehydration of thiosemicarbazides with carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃), a method adapted for analogous thiadiazole systems . For example:
-
Formation of Tetrahydropyridine Core: Reacting 4-pyridone with a reducing agent like sodium borohydride yields 1,2,3,6-tetrahydropyridine .
-
Thiazole Introduction: Suzuki-Miyaura coupling between 4-bromo-1,2,3,6-tetrahydropyridine and a thiazol-2-ylboronic acid under palladium catalysis could install the thiazole group.
Reaction Scheme:
Alternative Pathway via Heterocyclic Annulation
Thiazole rings can be constructed in situ using Hantzsch thiazole synthesis, combining α-haloketones with thioureas. For instance:
-
Condense 4-aminotetrahydropyridine with α-bromoacetophenone to form an intermediate.
-
Treat with thiourea in ethanol under reflux to cyclize into the thiazole ring .
Pharmacological Relevance in Neurodegenerative Diseases
mGluR5 Antagonism and Dopaminergic Neuroprotection
The compound’s structural analog MTEP demonstrated dose-dependent protection of dopaminergic neurons in MPTP-treated monkeys, reducing neuronal loss in the substantia nigra by >85% compared to controls . Positron emission tomography (PET) imaging revealed higher dopamine transporter (DAT) availability in MTEP-treated animals (1.8 ± 0.3 SUV vs. 0.9 ± 0.2 SUV in controls) . These findings suggest that 4-(1,3-thiazol-2-yl)-1,2,3,6-tetrahydropyridine may similarly modulate mGluR5, a receptor implicated in excitotoxic neuronal death.
Noradrenergic Neuron Preservation
Chronic MPTP exposure damages locus coeruleus norepinephrine neurons, a pathology observed in PD. MTEP treatment limited neuronal loss to <15% in these regions versus 40% in vehicle-treated primates . This dual protective effect on dopaminergic and noradrenergic systems highlights the therapeutic potential of thiazole-containing tetrahydropyridines.
Future Directions and Clinical Translation
Structure-Activity Relationship (SAR) Optimization
Modifying the thiazole’s 2-position substituents could enhance mGluR5 affinity. For example:
-
Electron-Withdrawing Groups: Nitro or cyano substitutions may increase receptor binding potency.
-
Bulkier Substituents: tert-Butyl groups might improve metabolic stability.
In Vivo Efficacy Studies
Rodent models of PD (e.g., 6-OHDA lesions) should assess motor symptom alleviation and neurochemical recovery. Key endpoints include striatal dopamine levels (HPLC analysis) and α-synuclein aggregation (immunohistochemistry).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume